(5E)-5-[(4-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
Description
The compound "(5E)-5-[(4-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one" belongs to the class of thiazolone derivatives characterized by a conjugated enone system and aromatic substituents. Its structure features a thiazol-4-one core substituted at the 5-position with a 4-isopropoxyphenylmethylidene group and a sulfanyl (-SH) group at the 2-position. The E-configuration of the exocyclic double bond is critical for maintaining planarity and π-conjugation, which influences electronic properties and biological interactions.
Properties
Molecular Formula |
C13H13NO2S2 |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
5-[(4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-9(4-6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17) |
InChI Key |
DCJDQFRWWUATCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-isopropoxybenzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiazolone ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to the corresponding benzyl group using reducing agents like sodium borohydride.
Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl-substituted thiazolone.
Substitution: Alkoxy-substituted thiazolone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolone and benzylidene moieties. These interactions may lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolone derivatives exhibit diverse biological and physicochemical properties depending on their substitution patterns. Below is a systematic comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Thiazolone Derivatives
Key Structural and Functional Insights :
Aryl Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase electrophilicity of the thiazolone core, enhancing reactivity with nucleophilic residues in enzyme active sites (e.g., cysteine proteases) .
- Electron-Donating Groups (e.g., isopropoxy, tert-butyl) : Improve solubility and modulate pharmacokinetics. The isopropoxy group in the target compound may reduce metabolic degradation compared to smaller alkoxy groups .
Sulfur-Containing Substituents :
- Sulfanyl (-SH) vs. Sulfanylidene (-S⁻) : The sulfanyl group in the target compound can participate in disulfide bond formation or metal coordination, whereas sulfanylidene derivatives (e.g., compounds in ) exhibit tautomerism, influencing redox activity.
Biological Activity Trends :
- Autotaxin Inhibition : The tert-butyl-substituted analog (IC₅₀ = 0.21 µM) demonstrates that bulky hydrophobic groups enhance binding to hydrophobic pockets in enzymes like Autotaxin .
- TRPA1 Modulation : Optovin’s pyridine-pyrrole substituent enables π-π stacking with aromatic residues in ion channels, a feature absent in the target compound .
Biological Activity
The compound (5E)-5-[(4-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Structure
The compound can be represented by the following chemical structure:
- Molecular Formula: C12H13NOS2
- Molecular Weight: 239.36 g/mol
Structural Features
The thiazolidinone core is characterized by a sulfur atom in the five-membered ring, which is crucial for its biological activity. The presence of the isopropoxyphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluating various thiazolidinones found that compounds similar to this compound showed effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinones
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
Thiazolidinones have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests a potential therapeutic role in inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound was shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic studies revealed that it activates caspase pathways and disrupts mitochondrial membrane potential .
Case Study: Anticancer Efficacy
In a notable case study, treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported a tumor volume decrease of approximately 50% compared to control groups after 21 days of treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
